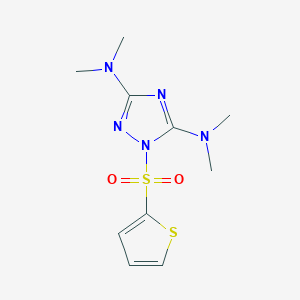![molecular formula C22H23ClN6O4 B2372100 2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-chlorophenyl)acetamide CAS No. 1021123-62-5](/img/structure/B2372100.png)
2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C22H23ClN6O4 and its molecular weight is 470.91. The purity is usually 95%.
BenchChem offers high-quality 2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-chlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-chlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cytokine Regulation for Shock Treatment : A study by Fukuda et al. (2000) explored a pyrimidylpiperazine derivative, which acts as a dual cytokine regulator of tumor necrosis factor-alpha and interleukin-10 production. This compound demonstrated potential in treating lipopolysaccharide-induced shock in mice (Fukuda et al., 2000).
Inotropic Activity in Cardiac Function : Wu et al. (2012) synthesized a series of related compounds and evaluated them for positive inotropic activity, which is critical for heart muscle contraction. One specific derivative showed significant potency in enhancing stroke volume in rabbit heart preparations, indicating potential application in treating heart conditions (Wu et al., 2012).
Anticonvulsant Activity Evaluation : Kayal et al. (2022) investigated the synthesis of 1-benzylsubstituted derivatives of a similar compound for anticonvulsant activities. Although the synthesized substances did not show significant anticonvulsant activity, the study provided insights into the pharmacophore role of certain fragments in anticonvulsant activity (Kayal et al., 2022).
Imaging Translocator Protein with PET : Dollé et al. (2008) described the synthesis of a novel series of compounds as selective ligands for the translocator protein, which is significant in positron emission tomography (PET) imaging. This research demonstrates the compound's potential in diagnostic imaging, especially in neurological and inflammatory diseases (Dollé et al., 2008).
Insecticidal Activity : Samaritoni et al. (2003) investigated the synthesis of dihydropiperazine neonicotinoid compounds, highlighting the utility of this class of compounds in developing insecticides. The study showcases the potential of these compounds in agricultural applications (Samaritoni et al., 2003).
Antibacterial and Cytotoxic Activity : Aggarwal et al. (2014) synthesized pyrazole derivatives and evaluated their antibacterial and cytotoxic activities. This study highlights the potential of these compounds in developing new antibacterial agents and cancer therapeutics (Aggarwal et al., 2014).
properties
IUPAC Name |
2-[5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl]-N-(3-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN6O4/c1-14(30)27-8-10-28(11-9-27)17-6-7-24-20-19(17)21(32)29(22(33)26(20)2)13-18(31)25-16-5-3-4-15(23)12-16/h3-7,12H,8-11,13H2,1-2H3,(H,25,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFVNGWLDPDTFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C3C(=NC=C2)N(C(=O)N(C3=O)CC(=O)NC4=CC(=CC=C4)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-chlorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{1-[({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-4-methoxybenzamide](/img/structure/B2372026.png)

![3-heptyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2372030.png)
![1-(3-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![5-Nitro-6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2372032.png)
![(E)-4-(Dimethylamino)-N-[(4-fluorophenyl)-(1-methylimidazol-2-yl)methyl]but-2-enamide](/img/structure/B2372033.png)


![2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl)oxy)acetamide](/img/structure/B2372039.png)
